5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-16-11-19(12-22(28)25(16)2)32-18-9-10-26(14-18)24(30)20-15-27(17-7-5-4-6-8-17)23(29)13-21(20)31-3/h4-8,11-13,15,18H,9-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPCFHSGCJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the methoxyphenyl group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and pyridine groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its multiple functional groups allow for interactions with various biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism by which 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with pyridin-2(1H)-one derivatives synthesized in , such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile . Key differences include:
- Substituent Diversity: The target compound features a pyrrolidine-1-carbonyl group and a dimethyl-oxopyridinyloxy substituent, whereas analogs in prioritize bromophenyl, methoxyphenyl, or cyano groups. These substituents influence solubility, steric bulk, and electronic distribution.
- Bioactivity Modulation: Bromophenyl groups in analogs correlate with higher antioxidant activity (79.05% at 12 ppm), while methoxy groups show reduced efficacy (17.55%) .
Table 1: Structural and Bioactivity Comparison
Bioactivity and Mechanism
- Antioxidant Activity: Bromophenyl and cyano groups in analogs enhance radical scavenging, likely via electron-withdrawing effects. The target compound’s methoxy and carbonyl groups may offer moderate activity but require empirical validation.
- Antibacterial Activity: Analogs in show moderate inhibition against Staphylococcus aureus (MIC 25–50 µg/mL). The target compound’s phenyl and pyrrolidine groups could improve membrane penetration but may lack the cyano group’s bactericidal synergy .
- Molecular Docking : highlights binding affinities of -6.8 to -8.5 kcal/mol for analogs interacting with bacterial enzymes. The target compound’s pyrrolidine-1-carbonyl group may form hydrogen bonds with catalytic residues, though its larger size could sterically hinder binding .
ADMET and Pharmacokinetics
While ADMET data for the target compound are absent, inferences can be drawn from :
- Absorption: The pyrrolidine-1-carbonyl group may improve aqueous solubility compared to cyano-containing analogs but reduce lipid membrane permeability.
- The dimethyl-oxopyridinyloxy group in the target compound could slow hepatic clearance.
- Toxicity : Natural 2-pyridones like ricinine () exhibit neurotoxicity, but synthetic derivatives often mitigate this through targeted substituents .
Biological Activity
The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a novel derivative within the class of pyrrolidine and dihydropyridine compounds. These compounds have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The structure of the compound indicates multiple functional groups that may contribute to its biological activity. The presence of the pyrrolidine and dihydropyridine moieties suggests potential interactions with biological targets involved in cancer progression and microbial resistance.
Biological Activity Overview
Research has indicated that derivatives of pyrrolidine and dihydropyridine exhibit a range of biological activities, including:
Anticancer Activity:
Studies have shown that certain derivatives display significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds similar to the target compound significantly reduced the viability of A549 lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity:
The compound may also possess antimicrobial properties. Research has highlighted:
- Selectivity against multidrug-resistant strains , such as Staphylococcus aureus, indicating potential for development as an antimicrobial agent .
Anticancer Activity
A study focused on 5-oxopyrrolidine derivatives reported that modifications in the structure led to varied anticancer efficacy. Key findings include:
- Structure-dependent activity : Compounds with specific substitutions (e.g., methoxy groups) exhibited enhanced anticancer properties against A549 cells .
- Cytotoxicity assessment : Compounds were tested at a concentration of 100 µM over 24 hours, revealing significant reductions in cell viability relative to untreated controls .
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several resistant strains:
- Compounds were screened for activity against Klebsiella pneumoniae and Escherichia coli, showing promising results against carbapenem-resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | < 1 µg/mL | |
| Klebsiella pneumoniae | < 0.5 µg/mL |
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- A549 Cell Studies : A series of derivatives were tested for anticancer activity, with modifications leading to enhanced potency against lung cancer cells.
- Resistance Mechanism Exploration : Studies on the antimicrobial properties revealed insights into how these compounds could overcome resistance mechanisms in pathogens.
Q & A
Basic: What synthetic strategies are recommended for the scalable synthesis of this compound?
Methodological Answer:
A multi-step approach is essential due to the compound’s complexity. Key steps include:
- Fragment Coupling : Utilize palladium-catalyzed cross-coupling reactions for connecting the pyrrolidine-carbonyl and dihydropyridinone moieties. Evidence from similar dihydropyridinone derivatives highlights the efficacy of Suzuki-Miyaura couplings for aryl-aryl bonds .
- Protecting Group Strategy : Protect the 2-oxo group during synthesis to avoid unwanted side reactions. For example, tert-butyldimethylsilyl (TBS) groups have been used in analogous systems to stabilize reactive oxygen sites .
- Purification : Employ gradient HPLC to isolate intermediates, as polar substituents (e.g., methoxy, carbonyl) complicate traditional column chromatography .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if aerosolization is possible during synthesis .
- Storage Conditions : Store in amber vials at –20°C under nitrogen to prevent oxidation of the dihydropyridinone ring. Stability studies on similar compounds indicate rapid degradation at room temperature in humid environments .
- Spill Management : Use inert adsorbents (e.g., vermiculite) for solid spills. For solutions, neutralize with 10% sodium bicarbonate before disposal .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify substituents (e.g., methoxy, phenyl groups) and assess biological activity. For example, replacing the 1-phenyl group with fluorophenyl in related compounds increased kinase inhibition by 30% .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins like COX-2 or PI3K. Validate predictions with in vitro assays (e.g., enzyme-linked immunosorbent assays) .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft parameters) effects with activity trends .
Advanced: What catalytic systems are effective for synthesizing the pyrrolidine-carbonyl linkage?
Methodological Answer:
- Palladium Catalysis : Use Pd(PPh₃)₄ with cesium carbonate as a base in DMF at 80°C for carbonylative coupling. This method achieved >85% yield in analogous pyrrolidine systems .
- Microwave-Assisted Synthesis : Reduce reaction times by 60% using microwave irradiation (150°C, 20 min) for amide bond formation, as demonstrated in dihydropyridinone derivatives .
- Troubleshooting : Monitor for Pd black formation, which indicates catalyst decomposition. Add 10 mol% P(o-tol)₃ as a stabilizing ligand .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm regiochemistry. Key signals include the dihydropyridinone C=O (δ 165–170 ppm) and methoxy protons (δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify molecular ion peaks (expected m/z: 465.18 [M+H]⁺) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane (1:3) .
Advanced: How can computational modeling resolve contradictions in reported biological data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations. For example, inconsistencies in IC₅₀ values for similar compounds were linked to flexible binding pockets .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply machine learning (Random Forest) to identify confounding variables (e.g., assay pH, cell line variations) .
Advanced: What strategies mitigate instability of the dihydropyridinone core during reactions?
Methodological Answer:
- pH Control : Maintain reaction pH between 6.5–7.5 using phosphate buffers to prevent ring-opening hydrolysis .
- Radical Scavengers : Add 1% TEMPO to quench reactive oxygen species in free-radical-prone conditions (e.g., light exposure) .
- Low-Temperature Workflow : Perform coupling steps at –10°C to slow degradation kinetics, as shown in analogous 2-oxo-1,2-dihydropyridine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
